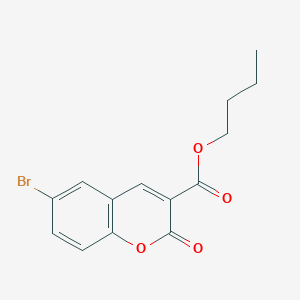

butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate often involves multi-step organic reactions, including bromination, esterification, and cyclization. For example, the synthesis of similar chromene derivatives has been reported through reactions that involve initial functionalization of the chromene nucleus, followed by subsequent modifications to introduce various substituents, such as bromo groups and ester functionalities (Thimm et al., 2013).

Scientific Research Applications

G Protein-Coupled Receptor Studies

- Agonist for GPR35 : Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate derivatives have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. This application is significant for studying the physiological and pathological roles of GPR35 and its potential as a drug target (Thimm et al., 2013).

Synthetic Studies on Potent Marine Drugs

- Synthesis of Key Intermediates : The compound plays a role in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are crucial for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Cancer Therapy Research

- Mitigating Drug Resistance : Certain analogs, like ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, have shown potential in mitigating drug resistance and enhancing the efficacy of cancer therapies in leukemia cells (Das et al., 2009).

Synthetic Chemistry Techniques

- Microwave-Assisted Cyclization : The compound is involved in microwave-assisted cyclization studies, contributing to the synthesis of complex chemical structures under mildly basic conditions (Dao et al., 2018).

Fluorescence and Antiproliferative Properties

- Fluorescence and Anticancer Applications : Derivatives of butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been studied for their fluorescence properties and antiproliferative potential against cancer cell lines, highlighting their potential use in cancer research and as fluorescence probes for biological imaging (Fu et al., 2015).

Kinetics and Synthesis in Pharmaceutical Development

- Pharmaceutical Synthesis and Kinetics Studies : Research into the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative, highlights the importance of these compounds in the development of new drugs, particularly anticancer agents (Asheri et al., 2016).

Safety and Hazards

properties

IUPAC Name |

butyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO4/c1-2-3-6-18-13(16)11-8-9-7-10(15)4-5-12(9)19-14(11)17/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVCQSVPNKJZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)